1,4-Dimethylcyclohexan-1-amine
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Overview
Description
1,4-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups are substituted at the 1 and 4 positions, and an amine group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1,4-dimethylcyclohexanone using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where 1,4-dimethylcyclohexanone is reacted with formamide and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1,4-dimethylcyclohexanone in the presence of ammonia. This method is favored due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
1,4-Dimethylcyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
1,4-Dimethylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,4-Dimethylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
1,4-Dimethylcyclohexanone: Contains a carbonyl group, making it a precursor for the synthesis of 1,4-dimethylcyclohexan-1-amine.
Uniqueness: this compound is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
1,4-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-5-8(2,9)6-4-7/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPKMRTYWAJVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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